Product packaging for 2,2,3-Triethyloxirane(Cat. No.:CAS No. 53229-40-6)

2,2,3-Triethyloxirane

Cat. No.: B13942554
CAS No.: 53229-40-6
M. Wt: 128.21 g/mol
InChI Key: CWJMXJPRLGJLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3-Triethyloxirane is a high-purity, specialized oxirane compound intended for research and development applications in a controlled laboratory setting. This product is strictly labeled For Research Use Only (RUO) . RUO products are essential tools designed exclusively for scientific investigation and are not intended for use in diagnostic, therapeutic, or clinical procedures, or for any form of human use . As a distinct chemical entity, it falls outside the scope of in vitro diagnostic medical device (IVD) regulations. Researchers are responsible for ensuring compliance with all applicable institutional and governmental regulations for the handling and use of this compound.Oxirane compounds, such as the structurally similar 2,2,3-Trimethyloxirane, are characterized by a three-membered epoxide ring and serve as valuable intermediates in chemical synthesis . The specific alkyl substitutions on the this compound structure are expected to influence its reactivity and physical properties, making it a candidate for research in areas such as organic synthesis methodology, the development of novel polymers, and the exploration of structure-reactivity relationships in epoxide chemistry. Its mechanism of action in research applications is anticipated to involve ring-opening reactions, typically driven by acid or base catalysis, which allow for the introduction of new functional groups and the construction of more complex molecular architectures. Researchers can utilize this compound in fundamental pharmaceutical research, for example in the identification and quantification of chemical substances or in the discovery of new drug compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B13942554 2,2,3-Triethyloxirane CAS No. 53229-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53229-40-6

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2,2,3-triethyloxirane

InChI

InChI=1S/C8H16O/c1-4-7-8(5-2,6-3)9-7/h7H,4-6H2,1-3H3

InChI Key

CWJMXJPRLGJLKD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(O1)(CC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2,3 Triethyloxirane and Analogous Systems

Direct Epoxidation Strategies for 2,2,3-Triethyloxirane Precursors

The most straightforward approach to synthesizing this compound involves the direct epoxidation of its corresponding alkene precursor, 3-ethyl-2-pentene (B1580655). This transformation can be achieved through various catalytic and stoichiometric methods.

Catalytic Epoxidation Approaches (e.g., Electrochemical, Homogeneous, Heterogeneous Catalysis)

Catalytic methods offer the advantage of using a substoichiometric amount of a catalyst to achieve the desired transformation, making them more atom-economical and environmentally benign compared to stoichiometric approaches.

Electrochemical Epoxidation: This method utilizes electrical current to generate the oxidizing species in situ. For the epoxidation of alkenes, indirect electrochemical oxidation is a common strategy. academie-sciences.fr In a typical setup, a mediator, such as sodium bromide, is oxidized at the anode to form the active halogen species, which then reacts with the alkene to form the epoxide. academie-sciences.fr This approach has been successfully applied to a range of synthetic and natural alkenes, with yields varying from 23% to 79%. academie-sciences.fr While specific studies on the electrochemical epoxidation of 3-ethyl-2-pentene are not extensively documented, the general applicability of this method to various olefins suggests its potential for the synthesis of this compound. Another emerging electrochemical approach involves using water as the oxygen source, which represents a more sustainable alternative to traditional oxidants. mit.edu

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. Various transition metal complexes have been developed for alkene epoxidation. For instance, molybdenum(VI) complexes are effective catalysts for the epoxidation of alkyl-substituted olefins using organic hydroperoxides like tert-butyl hydroperoxide as the terminal oxidant. acs.org The reactivity of the alkene in these systems is influenced by the degree of substitution, with more substituted alkenes generally being more reactive. acs.org Manganese complexes, particularly those with salen ligands, have also shown promise in catalyzing the epoxidation of a variety of alkenes with hydrogen peroxide. researchgate.netunive.it

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and recycling. Titanosilicate materials, for example, are effective catalysts for the epoxidation of alkenes with hydrogen peroxide. ecnu.edu.cn The use of water as a solvent in these systems has been shown to be highly efficient for the epoxidation of propylene, achieving high activity, selectivity, and stability. ecnu.edu.cn Polyoxometalate-based frameworks have also been developed as recyclable heterogeneous catalysts for the selective epoxidation of various alkenes with aqueous hydrogen peroxide. rsc.org

Catalytic SystemCatalyst TypeTypical OxidantKey Features
ElectrochemicalMediated (e.g., NaBr)In situ generated oxidantAvoids handling of hazardous oxidants; can use water as an oxygen source. academie-sciences.frmit.edu
HomogeneousTransition metal complexes (e.g., Mo(VI), Mn(salen))H₂O₂, organic hydroperoxidesHigh activity and selectivity under mild conditions. acs.orgresearchgate.netunive.it
HeterogeneousTitanosilicates, PolyoxometalatesH₂O₂Facile catalyst separation and recycling; potential for use in continuous flow processes. ecnu.edu.cnrsc.org

Stoichiometric Oxidation Reactions for Oxirane Formation

Stoichiometric methods, while often less atom-economical, are widely used for their reliability and predictability. The Prilezhaev reaction, which employs a peroxy acid as the oxidant, is a classic and effective method for the epoxidation of alkenes. wikipedia.org

For the synthesis of this compound (also referred to as 2,3-epoxy-3-ethylpentane), the precursor 3-ethyl-2-pentene can be effectively epoxidized using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). brainly.com This reaction typically proceeds with high stereospecificity, where the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org The reaction is generally carried out in an inert solvent like chloroform (B151607) or dichloromethane (B109758) to prevent the opening of the newly formed epoxide ring. libretexts.orglibretexts.org The rate of epoxidation with peroxy acids is influenced by the electronic nature of the alkene, with more electron-rich double bonds reacting faster. wikipedia.org

ReagentReaction NamePrecursorProductKey Features
m-CPBAPrilezhaev Reaction3-Ethyl-2-penteneThis compoundReliable, high-yielding, and stereospecific. wikipedia.orgbrainly.com
Hydrogen PeroxideEpoxidationAlkenesEpoxidesEnvironmentally friendly oxidant, often used with a catalyst. researchgate.net

Indirect Routes to this compound via Ring Closure

Besides direct oxidation, oxiranes can be synthesized through indirect methods that involve the formation of a C-O bond to close the three-membered ring.

Intramolecular Cyclization Methods

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including epoxides. This typically involves a substrate containing a leaving group and a suitably positioned nucleophile. For instance, the treatment of a halohydrin with a base results in the formation of an epoxide through an intramolecular SN2 reaction. While specific examples leading to this compound are not prevalent in the literature, the general principle can be applied. A hypothetical precursor would be a halohydrin derived from 3-ethyl-2-pentene, which upon treatment with a base would cyclize to form the desired oxirane. More complex intramolecular cyclizations, such as those catalyzed by transition metals, have also been developed for the synthesis of substituted oxindoles and other heterocyclic systems, showcasing the versatility of this approach. rsc.orgresearchgate.netrsc.org

Multi-Component Reactions for Oxirane Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. tcichemicals.comwikipedia.orgorganic-chemistry.org MCRs are highly atom-economical and offer a rapid route to molecular complexity. While the direct synthesis of simple epoxides like this compound via MCRs is not a common strategy, these reactions are invaluable for the construction of more complex molecules that may contain an oxirane moiety. For example, certain MCRs can lead to the formation of highly functionalized heterocyclic systems, where an epoxide ring could be introduced in a subsequent step or be part of one of the starting materials. frontiersin.org The development of novel MCRs remains an active area of research with the potential to provide innovative pathways to diverse chemical structures.

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of a specific stereoisomer of a chiral molecule is a critical aspect of modern organic synthesis. This compound possesses a chiral center at the C3 position, and therefore can exist as a pair of enantiomers.

The stereospecificity of the Prilezhaev reaction ensures that the relative stereochemistry of the alkene is transferred to the epoxide. libretexts.org For the enantioselective synthesis of epoxides, chiral catalysts are employed. A prominent example is the Jacobsen-Katsuki epoxidation, which utilizes chiral manganese(III)-salen complexes to catalyze the epoxidation of unfunctionalized olefins with high enantioselectivity. liv.ac.uk This method has been successfully applied to a variety of cis-disubstituted and some trisubstituted alkenes.

For the enantioselective epoxidation of trisubstituted alkenes analogous to 3-ethyl-2-pentene, various catalytic systems have been investigated. Heterogenized chiral Mn(salen) complexes have shown high activity and enantioselectivity for the asymmetric epoxidation of various substituted unfunctionalized olefins. liv.ac.uk In some cases, these heterogeneous catalysts have demonstrated significantly higher enantioselectivity compared to their homogeneous counterparts. liv.ac.uk Biocatalytic methods, using enzymes such as chloroperoxidase, have also been explored for the stereoselective epoxidation of alkenes, offering an environmentally friendly alternative to traditional chemical catalysts. google.com These enzymatic reactions can produce epoxides with high enantiomeric excess.

While specific, highly enantioselective methods for this compound are not extensively reported, the principles established for the asymmetric epoxidation of other trisubstituted alkenes provide a strong foundation for the development of such syntheses.

Asymmetric Catalysis in Epoxide Formation

Asymmetric catalysis stands as the most elegant and efficient strategy for the enantioselective synthesis of epoxides. uwindsor.ca This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. uwindsor.casigmaaldrich.com Several powerful methods have been developed for the asymmetric epoxidation of alkenes, including those suitable for producing trisubstituted oxiranes.

One of the earliest and most impactful methods is the Sharpless-Katsuki Asymmetric Epoxidation . This reaction is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols, forming 2,3-epoxyalcohols with typically high enantioselectivity (>90% ee). organicreactions.orgmdpi.com The catalytic system employs titanium tetra(isopropoxide), tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. organicreactions.orgwikipedia.org The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, allowing for predictable stereochemical outcomes. tcichemicals.com While the classic Sharpless epoxidation requires an allylic alcohol, its principles have laid the groundwork for many subsequent oxidation technologies. wikipedia.org

For unfunctionalized olefins, which lack a directing hydroxyl group, the Jacobsen-Katsuki Epoxidation offers a complementary and powerful alternative. wikipedia.org This method uses a chiral manganese-salen complex as the catalyst to achieve enantioselective epoxidation. wikipedia.orgorganic-chemistry.org It is particularly effective for cis-disubstituted and conjugated olefins, and with modifications, can be applied to trisubstituted alkenes. organic-chemistry.orgacsgcipr.org The catalyst's C2 symmetry is key to its ability to control the stereochemistry of the oxygen transfer from an oxidant like sodium hypochlorite. wikipedia.org

In the realm of organocatalysis, the Shi Asymmetric Epoxidation has emerged as a prominent metal-free method. wikipedia.org This reaction utilizes a fructose-derived ketone as the catalyst and potassium peroxomonosulfate (Oxone) as the stoichiometric oxidant. wikipedia.orgorganic-chemistry.org The catalyst generates a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene. The Shi epoxidation is particularly effective for trans-disubstituted and trisubstituted unfunctionalized olefins, often providing high enantiomeric excesses. wikipedia.orgorganic-chemistry.orgharvard.edu The reaction proceeds through a spiro transition state, and its efficiency can be optimized by adjusting pH and solvent systems. organic-chemistry.orgharvard.edu

More recently, organocatalytic epoxidation of α,β-unsaturated aldehydes and ketones has expanded the toolkit for asymmetric epoxide synthesis. scienceopen.comscienceopen.com Chiral aminocatalysts, such as diarylprolinol silyl (B83357) ethers, can activate enals towards nucleophilic attack by an oxidant. researchgate.netrsc.org This strategy relies on the formation of a transient iminium ion, which lowers the LUMO of the enal, facilitating a stereoselective epoxidation. researchgate.net These methods have proven effective for a range of α,β-unsaturated systems, providing access to functionalized epoxides with high enantioselectivity. rsc.orgprinceton.edu

Table 1: Comparison of Asymmetric Epoxidation Methods for Trisubstituted Olefin Analogues

Method Catalyst System Typical Substrate Oxidant Key Advantages
Sharpless-Katsuki Ti(O-iPr)₄ / Chiral Tartrate Allylic Alcohols TBHP High ee (>90%), predictable stereochemistry organicreactions.orgtcichemicals.com
Jacobsen-Katsuki Chiral Mn(III)-Salen Complex Unfunctionalized Alkenes NaOCl, m-CPBA Broad substrate scope beyond allylic alcohols organic-chemistry.orgacsgcipr.org
Shi Epoxidation Fructose-Derived Ketone Unfunctionalized Alkenes Oxone Metal-free, high ee for trisubstituted olefins wikipedia.orgorganic-chemistry.org
Organocatalysis Chiral Amines (e.g., Prolinol Ethers) α,β-Unsaturated Aldehydes H₂O₂, TBHP Metal-free, activates electron-poor olefins scienceopen.comrsc.org

Chiral Auxiliaries and Reagents in Stereocontrolled Synthesis

The use of chiral auxiliaries is a classical yet robust strategy for stereocontrolled synthesis. numberanalytics.com In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comthieme-connect.com After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

Various chiral auxiliaries have been successfully employed in diastereoselective epoxidation reactions. thieme-connect.com Evans' oxazolidinones, for example, are widely used auxiliaries that can be attached to a substrate to control facial selectivity in subsequent reactions, including epoxidations. numberanalytics.com Similarly, pseudoephedrine and phenylglycinol have been used as chiral auxiliaries in amide-based systems to direct the stereoselective formation of glycidic amides. rsc.org The stereochemical outcome is often dictated by steric hindrance, where the auxiliary blocks one face of the olefin, forcing the oxidizing agent to attack from the less hindered face. numberanalytics.com

For instance, chiral oxazolidinone-substituted enecarbamates have been shown to undergo diastereoselective epoxidation with reagents like dimethyldioxirane (B1199080) (DMD) and m-chloroperbenzoic acid (mCPBA). acs.org The diastereoselectivity in these systems is highly dependent on the steric bulk of the substituents on the chiral auxiliary, which influences the conformational preferences of the molecule and thus the accessibility of the double bond faces. acs.org In some cases, the choice of oxidant can even reverse the diastereoselectivity, highlighting the subtle interplay of steric and electronic factors. acs.org

The attachment and removal of the auxiliary are critical steps in this synthetic strategy. numberanalytics.com While effective, the use of stoichiometric amounts of the chiral auxiliary makes this approach less atom-economical compared to asymmetric catalysis. sigmaaldrich.com

Table 2: Examples of Chiral Auxiliaries in Diastereoselective Epoxidation

Chiral Auxiliary Substrate Type Typical Oxidant Mechanism of Control
Evans' Oxazolidinones Acyl Oxazolidinones m-CPBA, DMD Steric shielding of one face of the enolate/olefin numberanalytics.com
(1R,2S)-Pseudoephedrine Amides Various Conformational bias due to steric interactions rsc.org
(R)-Phenylglycinol Amides Various Superior stereodirection compared to other auxiliaries in certain ylide reactions rsc.org
Carbohydrate Derivatives Enamides, Esters Various Steric blocking by the bulky carbohydrate scaffold thieme-connect.com

Stereoselective Generation of Functionalized Oxiranes

The synthesis of epoxides that already bear additional functional groups is of great importance, as these compounds are valuable building blocks for complex molecule synthesis. mdpi.comcsic.es Methodologies that allow for the direct, stereoselective creation of functionalized oxiranes are therefore highly sought after.

One strategy involves the stereoselective epoxidation of functionalized olefins. For example, the epoxidation of unsaturated β-amino esters can lead to highly functionalized oxiranes that serve as precursors to other complex structures. mdpi.com The subsequent ring-opening of these epoxides with various nucleophiles provides a pathway to introduce further functionality with stereocontrol. mdpi.com

The synthesis of vinyl-substituted oxiranes represents another important class of functionalized epoxides. Copper-catalyzed cyclization/sulfonylation cascades of α-allenols have been developed to produce trisubstituted vinyl epoxides stereoselectively. csic.es This method proceeds via a 3-exo cyclization, overriding the more common 5-endo pathway that typically leads to dihydrofurans. csic.es Such vinyl epoxides are versatile intermediates, for instance, in subsequent metathesis reactions to form functionalized carbocycles. organic-chemistry.org

Furthermore, methods have been developed to generate oxiranes containing other functionalities, such as silyl groups or halogens. The Shi epoxidation of trisubstituted vinyl silanes, followed by desilylation, provides a route to 1,1-disubstituted epoxides. harvard.edu The stereoselective generation of trifluoromethyl-substituted oxiranes has also been achieved through the reaction of specific dichloro-trifluoro-propanols with organolithium reagents, proceeding through a β-oxido carbenoid intermediate. researchgate.net These specialized methods highlight the continuous innovation in creating structurally diverse and synthetically useful oxirane building blocks.

Table 3: Methods for Stereoselective Synthesis of Functionalized Oxiranes

Functional Group Synthetic Method Precursor Key Features
Hydroxy Sharpless-Katsuki Epoxidation Allylic Alcohols Forms 2,3-epoxyalcohols with high ee organicreactions.orgtcichemicals.com
Amino/Ester Epoxidation of β-amino esters Unsaturated β-amino esters Creates highly functionalized chiral building blocks mdpi.com
Vinyl Cu-catalyzed cascade of α-allenols α-Allenols Stereoselective formation of trisubstituted vinyl epoxides csic.es
Trifluoromethyl Reaction with organolithiums Dichloro-trifluoro-propanols Generates CF₃-substituted oxiranes via β-oxido carbenoids researchgate.net
Silyl Shi Epoxidation Vinyl Silanes Allows access to 1,1-disubstituted epoxides after desilylation harvard.edu

Reaction Pathways and Mechanistic Studies of 2,2,3 Triethyloxirane

Nucleophilic Ring-Opening Reactions of 2,2,3-Triethyloxirane

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a direct route to 1,2-difunctionalized compounds. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the reaction conditions, specifically whether they are conducted under acidic, basic, or metal-catalyzed environments.

Acid-Catalyzed Ring Opening: Regioselectivity and Stereoselectivity

Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive electrophile and a better leaving group. libretexts.orglibretexts.org This protonated intermediate develops significant positive charge on the adjacent carbon atoms. The reaction then proceeds via a mechanism that has substantial SN1 character. libretexts.orglibretexts.org The nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge. libretexts.orgstackexchange.comtransformationtutoring.com

In the case of this compound, there is a tertiary carbon (C2) and a secondary carbon (C3). Consequently, the nucleophilic attack will occur predominantly at the tertiary C2 position. The reaction proceeds with backside attack relative to the carbon-oxygen bond, leading to an inversion of stereochemistry if the carbon is a stereocenter. libretexts.org This results in anti-dihydroxylation products when water is the nucleophile. libretexts.orglibretexts.org

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

Nucleophile (NuH)Major Product (Attack at C2)Minor Product (Attack at C3)Predicted Regioselectivity (Major:Minor)
H₂O / H⁺3,3-diethylpentane-2,3-diol3-ethylhexane-3,4-diol>95:5
CH₃OH / H⁺3-methoxy-3-ethyl-2-pentanol4-methoxy-3-ethyl-2-hexanol>95:5

Base-Catalyzed Ring Opening: Regioselectivity and Stereoselectivity

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the attack of a strong nucleophile on one of the epoxide carbons. Steric hindrance is the dominant factor determining the site of attack. The nucleophile will preferentially attack the least sterically hindered carbon atom. masterorganicchemistry.comd-nb.info

For this compound, the C3 position (secondary carbon) is significantly less sterically encumbered than the C2 position (tertiary carbon). Therefore, nucleophilic attack under basic conditions occurs almost exclusively at C3. d-nb.inforesearchgate.net This reaction also results in a product with trans stereochemistry due to the backside nature of the SN2 attack. transformationtutoring.com

Table 2: Regioselectivity in Base-Catalyzed Ring-Opening of this compound

Nucleophile (Nu⁻)Major Product (Attack at C3)Minor Product (Attack at C2)Predicted Regioselectivity (Major:Minor)
OH⁻3-ethylhexane-3,4-diol3,3-diethylpentane-2,3-diol>98:2
CH₃O⁻4-methoxy-3-ethyl-2-hexanol3-methoxy-3-ethyl-2-pentanol>98:2

Metal-Catalyzed Ring Opening

Metal catalysts, particularly those based on Lewis acidic metals, can be employed to control the regioselectivity of epoxide ring-opening reactions. escholarship.orgrsc.org Catalysts such as those containing aluminum, cobalt, or zinc can activate the epoxide by coordinating to the oxygen atom. nih.govresearchgate.net The nature of the metal and its ligand sphere can finely tune the electronic and steric environment of the activated epoxide, thereby directing the nucleophilic attack.

For instance, certain cationic aluminum-salen complexes have been shown to direct nucleophilic attack in unbiased epoxides, overriding the inherent substrate bias. rsc.orgrsc.org Depending on the catalyst design, it is possible to achieve selective attack at either the more or less substituted carbon, providing a powerful tool for synthetic chemists. rsc.org In the context of this compound, a suitably designed chiral catalyst could potentially favor attack at the tertiary C2 center even with nucleophiles that would typically react at the C3 position under standard basic conditions.

Solvent Effects on Ring-Opening Regio- and Stereoselectivity

The choice of solvent can significantly influence the kinetics and, in some cases, the selectivity of ring-opening reactions. mdpi.com Polar aprotic solvents may accelerate the reaction rate compared to nonpolar solvents. vt.edu While strong electronic and steric factors in substrates like this compound mean that solvent choice is unlikely to reverse the inherent regioselectivity under purely acidic or basic conditions, it can modulate the reaction's efficiency. mdpi.com In more nuanced, metal-catalyzed systems, solvent molecules can coordinate to the metal center or interact with the transition state, subtly altering the energy landscape and potentially impacting the regio- and stereochemical outcome. mdpi.com

Electrophilic Transformations of this compound

Lewis Acid-Mediated Rearrangements

Epoxides can undergo rearrangement to carbonyl compounds, a transformation that is often promoted by Lewis acids such as boron trifluoride (BF₃) or aluminum trichloride (B1173362) (AlCl₃). chemrxiv.orgwikipedia.org The Lewis acid coordinates to the epoxide oxygen, weakening the carbon-oxygen bonds and facilitating the migration of a substituent from an adjacent carbon to form a more stable carbocationic intermediate, which then collapses to the carbonyl product. wikipedia.org

In this compound, coordination of a Lewis acid would generate a partial positive charge at C2 and C3. Two primary rearrangement pathways are plausible:

Hydride Shift: A hydride from C3 could migrate to C2. This would generate a carbocation at C3, which would then rearrange to form a ketone.

Ethyl Shift: An ethyl group from C2 could migrate to C3, leading to a carbocation at C2 that subsequently forms a different ketone.

The relative migratory aptitude of the groups (hydride vs. ethyl) and the stability of the resulting carbocationic intermediates will determine the major product. Generally, hydride shifts are very facile.

Table 3: Plausible Products of Lewis Acid-Mediated Rearrangement of this compound

Migrating GroupIntermediate CarbocationFinal Product
Hydride (from C3 to C2)Tertiary carbocation at C33,3-Diethylpentan-2-one
Ethyl group (from C2 to C3)Tertiary carbocation at C24-Ethyl-3-hexanone

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions of epoxides are a fundamental transformation in organic synthesis, often proceeding through carbocationic intermediates or via concerted mechanisms. mvpsvktcollege.ac.in For a molecule like this compound, acid-catalyzed rearrangement would likely be initiated by protonation of the oxirane oxygen, followed by ring-opening to form a tertiary carbocation. The subsequent migration of a substituent (a hydride or an alkyl group) would lead to the formation of a more stable carbonyl compound.

Isomerization pathways for epoxides can also include transformations to allylic alcohols, a reaction typically promoted by strong, non-nucleophilic bases. organic-chemistry.org Furthermore, computational studies on similar, smaller Criegee intermediates have explored isomerization pathways leading to dioxiranes and other cyclic ethers, which could be theoretically possible for this compound under specific atmospheric or oxidative conditions. swarthmore.edu

Table 1: Plausible, but Undocumented, Rearrangement Products of this compound

ReactantConditionPlausible Product(s)Reaction Type
This compoundAcid Catalyst3,3-Diethyl-2-pentanonePinacol-type Rearrangement
This compoundStrong Base(E/Z)-3-Ethyl-3-hexen-2-olEpoxide-Allylic Alcohol Isomerization

Cycloaddition and Other Pericyclic Reactions Involving the Oxirane Ring

Cycloaddition reactions are characterized by the concerted formation of a cyclic molecule from two or more unsaturated molecules. libretexts.orgwikipedia.org While the oxirane ring itself does not typically participate directly as a π-system in classical Diels-Alder cycloadditions, it can be involved in other types of pericyclic reactions. msu.edulibretexts.org For instance, the ring-opening of aziridines, which are nitrogen analogs of oxiranes, can lead to the formation of ylides that subsequently undergo [3+2] cycloaddition reactions. sioc-journal.cn A similar pathway for this compound would involve its conversion into a carbonyl ylide, which could then react with various dipolarophiles.

Pericyclic reactions are defined by a cyclic transition state and include electrocyclic reactions, sigmatropic rearrangements, and cycloadditions. oxfordsciencetrove.comprgc.ac.in An electrocyclic ring-opening of this compound, perhaps induced photochemically, could lead to a transient betaine (B1666868) or diradical species, although such reactions are more common for systems with greater ring strain or different substitution patterns.

Polymerization Mechanisms of this compound (e.g., Ring-Opening Polymerization)

Ring-opening polymerization (ROP) is a primary method for polymerizing cyclic monomers like oxiranes, driven by the relief of ring strain. wikipedia.orgmdpi.com This process can be initiated by cationic, anionic, or coordination catalysts.

Cationic ROP: An initiator would protonate or form a Lewis acid adduct with the oxirane oxygen, leading to electrophilic attack on another monomer unit. Propagation would proceed via an oxonium ion chain end.

Anionic ROP: A strong nucleophile would attack one of the oxirane carbons, opening the ring to form an alkoxide, which then continues to propagate.

Ring-Opening Metathesis Polymerization (ROMP): This specific type of ROP involves olefin metathesis catalysts and is typically used for cyclic olefins. wikipedia.org It is generally not applicable to saturated rings like oxiranes.

While ROP is well-established for many epoxides, leading to polyethers, specific studies detailing the kinetics, catalysts, and properties of poly(this compound) are not found in the reviewed literature. rsc.orgnih.gov

Table 2: General Mechanisms for Ring-Opening Polymerization Applicable to Oxiranes

Polymerization TypeInitiator TypePropagating SpeciesKey Features
CationicProtic acids, Lewis acidsOxonium ionSusceptible to chain transfer and termination
AnionicAlkoxides, organometallicsAlkoxideCan be a living polymerization under controlled conditions
CoordinationMetal complexesCoordinated monomerOffers control over stereochemistry

Cascade and Domino Reactions Incorporating this compound

Cascade or domino reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. lew.ro These sequences increase molecular complexity efficiently. lew.ro An oxirane like this compound could serve as a key starting material in such a process.

A hypothetical cascade could be initiated by the nucleophilic ring-opening of the epoxide. The resulting alkoxide could then participate in an intramolecular reaction, such as a Michael addition or an aldol (B89426) reaction, if a suitable acceptor is present in the molecule. Organocatalysis is a common tool for initiating such domino reactions. rwth-aachen.denih.gov For example, a nucleophile could open the this compound ring, and the resulting intermediate could be trapped in a subsequent cyclization or addition step, all orchestrated in one pot. nih.gov Despite the synthetic potential, no specific examples of cascade or domino reactions incorporating this compound have been reported.

Stereochemical Aspects and Chirality in 2,2,3 Triethyloxirane Chemistry

Configurational Stability and Inversion Pathways

No information is available regarding the configurational stability or potential inversion pathways for the stereocenters of 2,2,3-triethyloxirane.

Diastereoselective Control in Reactions Involving this compound

There are no published studies on diastereoselective reactions involving this compound, which would be necessary to detail the factors controlling the formation of specific diastereomers.

Enantiomeric Purity and Resolution Strategies for this compound

Methods for determining the enantiomeric purity or strategies for the resolution of enantiomers of this compound have not been reported in the scientific literature.

Prochiral Differentiation in Substrate and Reagent Controlled Stereoselectivity

A discussion on prochiral differentiation would require examples of reactions where prochiral faces or groups in a precursor to this compound, or in the oxirane itself, are selectively transformed. No such studies have been documented.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. acs.org For 2,2,3-Triethyloxirane, ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and NOESY would provide a complete picture of its connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the ethyl groups and the single proton on the oxirane ring.

Oxirane Proton (C3-H): This proton would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the C3-ethyl group. Its chemical shift is expected in the 2.5-3.5 ppm range, characteristic of protons on an epoxide ring. acs.org

Ethyl Group Protons: The three ethyl groups would produce characteristic quartet and triplet signals. The methylene protons (–CH₂–) would appear as quartets due to coupling with the methyl protons, while the methyl protons (–CH₃) would appear as triplets. The chemical shifts would vary based on their proximity to the electron-withdrawing oxygen atom of the oxirane ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would distinguish the four unique carbon environments in the molecule.

Oxirane Carbons (C2 and C3): These carbons are expected to resonate in the range of 50-70 ppm, a typical region for carbons in a strained three-membered epoxide ring. acs.org

Ethyl Carbons: The methylene (–CH₂–) and methyl (–CH₃) carbons of the ethyl groups would show distinct signals in the aliphatic region of the spectrum.

Multi-dimensional NMR:

COSY (Correlation Spectroscopy): A COSY experiment would confirm the connectivity within the ethyl groups by showing cross-peaks between the methylene quartets and their corresponding methyl triplets. It would also confirm the coupling between the C3-H proton and the methylene protons of the attached ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons, helping to confirm the stereochemical arrangement of the substituents around the oxirane ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Splitting Predicted ¹³C Chemical Shift (ppm)
CH (Oxirane)2.8 - 3.2Multiplet60 - 70
C (Quaternary Oxirane)------65 - 75
C3-CH₂ CH₃1.5 - 1.8Multiplet20 - 30
C2-(CH₂ CH₃)₂1.4 - 1.7Multiplet22 - 32
C3-CH₂C H₃0.9 - 1.2Triplet8 - 14
C2-(CH₂C H₃)₂0.9 - 1.2Triplet8 - 14

Note: The table contains predicted data based on general principles of NMR spectroscopy for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying functional groups. For this compound, these methods would confirm the presence of the characteristic oxirane ring.

FT-IR Spectroscopy: The IR spectrum of an epoxide shows several characteristic bands. spectroscopyonline.com Key absorptions for this compound would include:

Asymmetric C-O-C stretch: An intense band around 950–810 cm⁻¹. spectroscopyonline.com

Symmetric C-O-C stretch ("ring breathing"): A band around 880–750 cm⁻¹. spectroscopyonline.com

C-H stretch of the epoxy ring: A band typically appearing above 3000 cm⁻¹. nih.gov

Aliphatic C-H stretches: Strong bands in the 2850–3000 cm⁻¹ region from the ethyl groups. The disappearance of the characteristic oxirane bands can be used to monitor ring-opening reactions. nih.govcore.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric "ring breathing" vibration of the epoxide ring, often found around 1250 cm⁻¹, typically gives a strong and easily identifiable signal in the Raman spectrum. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
C-H Stretch (Oxirane Ring)~3050WeakMedium
C-H Stretch (Aliphatic)2850 - 2980StrongStrong
Ring Breathing (Symmetric)880 - 750~1250Strong (IR), Strong (Raman)
Asymmetric C-O-C Stretch950 - 810WeakStrong

Note: The table contains expected data based on typical values for epoxides for illustrative purposes.

Mass Spectrometry (MS) for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like Chemical Ionization (CI), the quasi-molecular ion (M+1)⁺ can be observed, confirming the molecular weight of this compound (128.21 g/mol ). researchgate.net

Under Electron Ionization (EI), the molecule would undergo characteristic fragmentation. Cleavage of the carbon-carbon bonds of the oxirane ring and loss of alkyl fragments are common pathways for epoxides. nih.govnasa.govacs.org Key fragments for this compound would likely include ions resulting from the loss of ethyl (M-29) and other alkyl radicals. This fragmentation pattern is crucial for distinguishing it from other isomers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers the unambiguous determination of a molecule's three-dimensional structure in the solid state. azolifesciences.com This technique could definitively establish the bond lengths, bond angles, and relative stereochemistry of the substituents on the oxirane ring of this compound. excillum.comrigaku.com

For this analysis, a single, high-quality crystal of the compound is required. uq.edu.au The resulting electron density map would provide a precise atomic-level picture, confirming the connectivity and spatial arrangement of the ethyl groups around the epoxide core. For chiral molecules, specialized techniques can even determine the absolute configuration. nih.gov

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

Chromatographic methods are vital for separating components in a mixture and assessing the purity of a compound. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for determining the purity of a volatile compound like this compound and identifying any impurities by their mass spectra. unive.it

Chiral HPLC (High-Performance Liquid Chromatography): Since the C3 atom of this compound is a stereocenter, the compound exists as a pair of enantiomers. Chiral HPLC, which uses a chiral stationary phase (CSP), is the premier method for separating these enantiomers. nih.govnih.govphenomenex.com By separating the two enantiomers, this technique allows for the determination of the enantiomeric excess (ee), a critical measure of stereochemical purity in asymmetric synthesis. sigmaaldrich.comchiralpedia.com

Theoretical and Computational Investigations of 2,2,3 Triethyloxirane

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is instrumental in exploring the geometries of ground states, transition states, and the energetics of reaction pathways, providing insights that are often difficult to obtain through experimental means alone. nih.govcopernicus.org For a molecule like 2,2,3-triethyloxirane, DFT calculations can elucidate its reactivity and the mechanisms of its characteristic ring-opening reactions. nih.govrsc.org

Energetics of Reaction Pathways and Transition States

DFT calculations are crucial for mapping the potential energy surface of chemical reactions involving oxiranes. A primary focus of such studies is the ring-opening reaction, a process driven by the release of significant ring strain (approximately 25-27 kcal/mol for the parent oxirane). masterorganicchemistry.comwikipedia.org For an asymmetrically substituted epoxide like this compound, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring (C2 or C3).

Computational studies on similar asymmetric epoxides have shown that the energetics of these pathways are highly dependent on reaction conditions (acidic or basic), the nature of the nucleophile, and the steric and electronic effects of the substituents. researchgate.netic.ac.uk

Under basic or neutral conditions (SN2-like mechanism): The nucleophile typically attacks the less sterically hindered carbon atom. For this compound, this would be the C3 position, which bears one ethyl group, as opposed to the C2 position, which bears two. DFT calculations would model the transition state for this pathway and calculate the activation energy. The transition state would feature the simultaneous breaking of the C-O bond and formation of the nucleophile-C bond. researchgate.net

DFT studies provide quantitative data on the activation free energies (ΔG‡) and reaction energies (ΔG) for these competing pathways, allowing for a prediction of the major product. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Profile for Nucleophilic Ring-Opening of an Asymmetric Epoxide

Reaction PathwayMechanism TypeAttacked CarbonRelative Activation Energy (ΔG‡, kcal/mol)Relative Product Stability (ΔG, kcal/mol)
Basic Conditions (e.g., with CH₃O⁻)SN2-likeLess Substituted (C3)~18-22-15
Basic Conditions (e.g., with CH₃O⁻)SN2-likeMore Substituted (C2)~23-27-12
Acidic Conditions (e.g., with H⁺/CH₃OH)SN1-likeMore Substituted (C2)~12-16-20
Acidic Conditions (e.g., with H⁺/CH₃OH)SN1-likeLess Substituted (C3)~17-21-18

Note: These are representative values based on general computational studies of substituted epoxides and are not specific to this compound.

Electronic Structure and Bonding Analysis

DFT is also employed to analyze the electronic properties of the ground state of this compound to understand its intrinsic reactivity. Methods like Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the strained C-C and C-O bonds within the oxirane ring. ic.ac.uk

Key findings from studies on analogous systems include:

Bonding: The C-C bond in the oxirane ring is elongated compared to a typical alkane C-C bond, and the internal C-O-C and O-C-C angles are compressed to around 60°, indicating significant angle strain. masterorganicchemistry.com The bonding electrons are located further from the internuclear axis, resulting in "bent" or "banana" bonds, which are weaker and more reactive.

Orbital Analysis: The Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in reactions with nucleophiles. DFT calculations show that the LUMO is typically an antibonding σ* orbital associated with the C-O bonds. ic.ac.uk The shape and energy of the LUMO can predict the site of nucleophilic attack. In basic conditions, the LUMO has larger lobes on the less substituted carbon, indicating that this is the preferred site for attack. ic.ac.uk Upon protonation in acidic media, the character of the LUMO changes, with larger lobes localizing on the more substituted carbon, rationalizing the shift in regioselectivity. ic.ac.uk

Charge Distribution: Analysis of the atomic charges reveals that the oxygen atom is electronegative, drawing electron density from the ring carbons, which become electrophilic and thus susceptible to nucleophilic attack. The ethyl substituents act as electron-donating groups, which can influence the relative electrophilicity of C2 and C3.

Ab Initio Molecular Dynamics and Quantum Chemical Calculations

Ab initio (from first principles) methods and quantum chemical calculations provide a high level of theory for studying molecular systems. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer more accurate energy calculations, serving as a benchmark for DFT results. mdpi.com

Ab initio molecular dynamics (AIMD) simulations can model the real-time evolution of the system, including the explicit motion of atoms during a reaction. For a reaction like the ring-opening of this compound, an AIMD simulation could track the trajectory of the incoming nucleophile, the breaking of the C-O bond, and the subsequent conformational changes in the product, including the role of solvent molecules. Such simulations are particularly useful for understanding dynamic effects and the role of the solvent environment in dictating the reaction pathway. nih.gov

Prediction of Regioselectivity and Stereoselectivity through Computational Modeling

Computational modeling is a cornerstone for predicting the outcome of reactions involving chiral and asymmetric epoxides.

Regioselectivity: As discussed, computational models can predict whether a nucleophile will attack the more substituted (C2) or less substituted (C3) carbon. This is achieved by comparing the activation barriers of the two competing transition states. researchgate.net For this compound, the interplay between steric hindrance (favoring attack at C3) and electronic stabilization of a potential carbocation (favoring attack at C2 in acidic media) is the key determinant. ic.ac.ukresearchgate.net Computational studies on similar systems have successfully rationalized experimentally observed regioselectivities. researchgate.net

Stereoselectivity: The ring-opening of an epoxide via an SN2 mechanism occurs with inversion of configuration at the attacked carbon center. Computational models explicitly show this stereochemical outcome in the geometry of the calculated transition state and product. acs.org For a chiral molecule like this compound, computational modeling can predict the diastereoselectivity of the reaction when a chiral nucleophile is used or when the reaction is catalyzed by a chiral catalyst. beilstein-journals.orgnih.gov By modeling the transition states for the formation of different stereoisomers, the model can predict which product will be favored based on the lowest activation energy. wayne.edu

Conformation Analysis and Conformational Landscapes

Even for a small molecule, the ethyl groups of this compound can rotate, leading to various conformers. Conformational analysis using computational methods involves mapping the potential energy surface as a function of dihedral angles to identify low-energy conformations.

For substituted cyclic systems, the orientation of the substituents (axial vs. equatorial in analogous six-membered rings) significantly impacts stability. researchgate.net In the case of this compound, the relative orientations of the three ethyl groups will influence the molecule's ground state energy and its reactivity. Certain conformations might shield one face of the epoxide ring more than the other, potentially influencing the stereochemical outcome of a reaction. Computational scans of the C-C bond rotations can generate a conformational landscape, identifying the most stable conformer(s) that are likely to be present at a given temperature.

Development of Computational Models for Reaction Mechanism Prediction

Beyond studying specific reactions, a broader goal is to develop computational models that can predict reaction outcomes for a wide range of substrates and reagents. For epoxides, this involves creating models that can accurately forecast reactivity, regioselectivity, and stereoselectivity. acs.orgnih.gov

These models can range from:

Quantum Mechanics (QM)-based models: Using DFT or other quantum methods to calculate reaction barriers for a series of related epoxides to establish structure-activity relationships. nih.gov

Machine Learning (ML) Models: Training algorithms on large datasets of known epoxide reactions (both experimental and computational). nih.govresearchgate.net These models learn to identify the molecular features (descriptors) that correlate with specific outcomes. For instance, a model could be trained to predict the site of epoxidation on a complex molecule or the regioselectivity of a ring-opening reaction based on the electronic and steric properties of the substrate and nucleophile. acs.orgresearchgate.net Such predictive models are becoming increasingly valuable in fields like drug discovery and materials science for rapidly screening potential reactions without the need for extensive laboratory work. nih.gov

Structure Reactivity Relationships in 2,2,3 Triethyloxirane Chemistry

Influence of Steric Hindrance on Reactivity and Selectivity

Steric hindrance, resulting from the spatial arrangement of atoms, is a critical factor in the chemistry of 2,2,3-triethyloxirane. numberanalytics.com The two ethyl groups on one carbon (C2) and a single ethyl group on the other (C3) create a sterically crowded environment around the oxirane ring. This steric bulk significantly influences both the rate of reaction (reactivity) and the site of nucleophilic attack (regioselectivity).

Generally, in nucleophilic ring-opening reactions under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.orgjsynthchem.com In this mechanism, the nucleophile attacks the less sterically hindered carbon atom. numberanalytics.commasterorganicchemistry.com For this compound, the C3 carbon, bearing only one ethyl group, is significantly less hindered than the C2 carbon, which is substituted with two ethyl groups. Therefore, under basic conditions, nucleophilic attack would be strongly favored at the C3 position. rsc.org

Under acidic conditions, the reaction mechanism shifts to have more SN1 character. libretexts.org The oxygen atom is first protonated, and a positive charge begins to build on the carbon atom that can best stabilize it. libretexts.org While tertiary carbocations are more stable, the significant steric shielding at the C2 position in this compound would still present a major barrier to an incoming nucleophile. Even in acid-catalyzed openings of other sterically hindered epoxides, the approach of the nucleophile can be impeded. masterorganicchemistry.com In some cases involving trisubstituted epoxides, attack at the less substituted carbon can still be a major pathway, depending on the specific reagent and conditions. clockss.org The competition between electronic stabilization (favoring attack at C2) and steric accessibility (favoring attack at C3) determines the regiochemical outcome, which can be highly dependent on the specific nucleophile and reaction conditions. arkat-usa.orgnumberanalytics.com

The table below illustrates how steric hindrance generally directs nucleophilic attack in asymmetric epoxides under different conditions.

Reaction ConditionDominant MechanismFavored Site of Nucleophilic AttackPrimary Influencing Factor
Basic / Neutral (e.g., RO⁻, NH₃)SN2Less substituted carbonSteric Hindrance numberanalytics.comlibretexts.org
Acidic (e.g., H₃O⁺, ROH/H⁺)SN1-likeMore substituted carbonCarbocation Stability libretexts.orgoregonstate.edu

Electronic Effects of Alkyl Substituents on Oxirane Ring Stability and Reactivity

The electronic effects of the three ethyl substituents in this compound play a crucial role in modulating the ring's stability and reactivity. Alkyl groups, like ethyl groups, are known to be electron-donating. libretexts.orgchemistrysteps.com This electron-donating nature influences the epoxide in two primary ways: stabilization of the ground state and stabilization of the transition state in acid-catalyzed reactions.

Firstly, alkyl substituents generally increase the thermodynamic stability of the epoxide ring compared to the unsubstituted oxirane. nih.gov This stabilization arises from hyperconjugation and inductive effects. Studies on the heats of formation of various alkyl-substituted epoxides have shown that increasing substitution leads to a more stable molecule. nih.gov However, this increased ground-state stability does not necessarily mean lower reactivity. The high reactivity of epoxides is primarily driven by the relief of ring strain upon opening, a factor that remains significant even in substituted epoxides. nih.govmasterorganicchemistry.com

Secondly, and more critically for reactivity, the electron-donating properties of the alkyl groups have a profound effect on acid-catalyzed ring-opening reactions. oregonstate.edu In the presence of an acid, the epoxide oxygen is protonated, and the C-O bonds begin to weaken, leading to a transition state with significant positive charge character on the ring carbons. libretexts.org The ethyl groups stabilize this developing positive charge. chemistrysteps.com The C2 carbon, bearing two ethyl groups, can stabilize a partial positive charge more effectively than the C3 carbon, which has only one. This electronic effect makes the C2 carbon more electrophilic in the protonated state, favoring nucleophilic attack at this position under acidic conditions, provided steric hindrance is not prohibitive. libretexts.orgoregonstate.edu Computational studies on simpler systems like isobutylene (B52900) oxide show a significant stabilization of the protonated form due to the electron-donating methyl groups, which directs nucleophilic attack to the more substituted carbon. oregonstate.edu

The following table summarizes calculated data for simpler epoxides, illustrating the stabilizing effect of alkyl substitution on the protonated ring, which enhances reactivity at the more substituted carbon in acid-catalyzed openings. oregonstate.edu

EpoxideSubstitution PatternCalculated Energy of Protonation (kcal/mol)
Ethylene (B1197577) oxideUnsubstituted+189.97
Propylene oxideMonosubstituted+184.10
Isobutylene oxideDisubstituted (geminal)+157.95

Data from computational studies on the energy of protonation for simple epoxides, showing increased stabilization (lower energy of protonation) with increased alkyl substitution. oregonstate.edu

Hammett-Type Correlations and Linear Free Energy Relationships

Linear free energy relationships (LFERs), most famously represented by the Hammett equation, are tools used to quantitatively correlate reaction rates and equilibria with the electronic effects of substituents. wikipedia.orgdalalinstitute.com The Hammett equation itself is primarily applied to reactions of meta- and para-substituted benzene (B151609) derivatives, but the underlying principles can be extended to other systems to understand reaction mechanisms. wikipedia.orgic.ac.uk

For epoxide reactions, Hammett-type correlations have been used to study the influence of substituents on reaction rates, particularly in cases where an aryl group is attached to the oxirane ring. nih.govresearchgate.net In these studies, the reaction rate constant (k) is measured for a series of compounds with different substituents on the aryl ring. A plot of log(k/k₀) versus the appropriate substituent constant (σ, σ⁺, or σ⁻) yields a reaction constant (ρ, rho), which gives insight into the charge development at the transition state. wikipedia.org

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, signifying the buildup of positive charge in the transition state (or loss of negative charge).

A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups, signifying the buildup of negative charge (or loss of positive charge).

While a direct Hammett correlation is not applicable to this compound due to the absence of an aromatic ring with meta/para substituents, the principles of LFERs are still relevant. The electronic effects of the ethyl groups on the stability of charged intermediates and transition states are a manifestation of the same structure-reactivity principles that underpin Hammett correlations. libretexts.orgchemistrysteps.com For instance, the preference for attack at the more substituted carbon under acidic conditions is consistent with a transition state that has carbocationic character, a scenario that would correlate with σ⁺ constants and yield a large negative ρ value in an analogous aromatic system. nih.govresearchgate.net

The table below shows examples of Hammett ρ values for reactions involving epoxides or similar systems, illustrating how LFERs can elucidate mechanistic details.

ReactionReaction Constant (ρ)InterpretationReference
Epoxidation of substituted styrenes~ -0.9Buildup of positive charge on the carbon atoms in the transition state; accelerated by electron-donating groups. researchgate.net
BF₃-catalyzed ring opening of endo-aryl substituted epoxides-2.49 (for ipso-position)Significant positive charge development in the transition state, strongly accelerated by electron-donating groups. nih.gov
Primary amine-epoxide reactions-1.32Moderate positive charge development in the transition state. iupac.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical or computational models that aim to predict the properties or reactivity of a chemical based on its molecular structure. europa.eu In the context of chemical reactivity, these are often referred to as Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Reactivity Relationships (QSRR). europa.eutandfonline.com These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., steric, electronic, topological) and an experimentally measured property, such as a reaction rate constant. researchgate.net

For epoxides, QSAR models have been developed to predict their reactivity towards nucleophiles. researchgate.netnih.govacs.org The goal of such models for a compound like this compound would be to predict its rate of reaction or the regioselectivity of its ring-opening without performing the experiment. This is particularly useful for assessing the potential reactivity of novel or untested compounds. nih.gov

The development of a QSRR model for epoxide reactivity involves several steps:

Data Collection: A set of epoxides with known experimental reactivity data (the "training set") is assembled. researchgate.net

Descriptor Calculation: For each molecule in the set, a wide range of theoretical molecular descriptors are calculated using computational chemistry software. These can include electronic parameters (like atomic charges, orbital energies), steric parameters (like molecular volume), and topological indices. acs.orgtandfonline.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the experimental reactivity. researchgate.netacs.org

Validation: The model's predictive power is tested against an external set of compounds (the "test set") that were not used in building the model. researchgate.net

For example, a QSAR study on the regioselectivity of epoxide azidolysis successfully created predictive models using descriptors related to steric hindrance and charge distribution on the substituents attached to the oxirane ring. researchgate.net Another study found that the superdelocalizability of the C-O bond orbital was an excellent predictor for the reaction rate constant of epoxides with a model nucleophile. nih.gov For this compound, relevant descriptors would likely include those quantifying the steric bulk of the ethyl groups and the electron density at the C2 and C3 carbons.

The table below lists typical descriptor classes that could be used in a QSAR model to predict the chemical reactivity of this compound.

Descriptor ClassSpecific Example(s)Relevance to Epoxide Reactivity
ElectronicPartial atomic charges, HOMO/LUMO energies, Superdelocalizability nih.govQuantifies the electrophilicity of the ring carbons and the susceptibility to nucleophilic attack.
Steric/GeometricMolecular volume, Surface area, Steric parameters (e.g., Taft's Es)Models the steric hindrance presented by the ethyl groups to an incoming nucleophile. researchgate.net
TopologicalConnectivity indices, Wiener indexEncodes information about the size, shape, and degree of branching in the molecule.
Quantum-ChemicalActivation energies (calculated), Bond dipole moments acs.orgProvides a more direct theoretical measure of reactivity for correlation with experimental data.

Applications of 2,2,3 Triethyloxirane in Specialized Organic Synthesis

Building Blocks for Complex Molecular Architectures

The utility of 2,2,3-triethyloxirane as a foundational element in the construction of complex molecules stems from the inherent reactivity of its strained three-membered ring. The presence of three ethyl groups significantly influences the regioselectivity of its ring-opening reactions, a critical factor in synthetic strategy.

The acid-catalyzed ring-opening of unsymmetrical epoxides, such as this compound, generally proceeds via a mechanism with SN1 character. In this process, the protonated epoxide forms a carbocation-like transition state. The stability of this intermediate dictates the site of nucleophilic attack. For this compound, the tertiary carbon (C2) is more substituted and can better stabilize a positive charge compared to the secondary carbon (C3). Consequently, under acidic conditions, nucleophilic attack preferentially occurs at the more substituted C2 position. d-nb.info

Conversely, under basic or nucleophilic conditions, the reaction follows an SN2 pathway. Steric hindrance becomes the dominant factor, and the nucleophile attacks the less sterically hindered carbon atom. In the case of this compound, the secondary carbon (C3) is more accessible than the sterically encumbered tertiary carbon (C2), which is shielded by two ethyl groups. This leads to the selective formation of products resulting from attack at C3. d-nb.info This predictable, condition-dependent regioselectivity allows chemists to strategically incorporate the this compound unit into larger, more complex molecules with a high degree of control over the resulting stereochemistry.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of this compound

Reaction ConditionPredominant Site of Nucleophilic AttackMajor Product Stereochemistry
Acidic (e.g., H₃O⁺)C2 (tertiary carbon)Inversion of configuration at C2
Basic/Nucleophilic (e.g., RO⁻)C3 (secondary carbon)Inversion of configuration at C3

Precursors for Polyether and Polymer Synthesis

The ring-opening polymerization (ROP) of epoxides is a fundamental method for the synthesis of polyethers, a class of polymers with diverse applications. chandra-asri.com this compound can serve as a monomer in such polymerizations, leading to the formation of polyethers with unique structures and properties imparted by the pendant ethyl groups.

The polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts. The choice of catalyst influences the polymer's molecular weight, polydispersity, and microstructure. For instance, in a cationic ROP, the initiation step involves the protonation or Lewis acid activation of the epoxide oxygen, followed by nucleophilic attack by another monomer unit. The propagation proceeds through successive additions of monomer to the growing polymer chain. The termination step can occur through various mechanisms, such as chain transfer to monomer or solvent. chandra-asri.com

The degree of polymerization (DP), which represents the number of monomer units in a polymer chain, is a critical parameter that dictates the physical properties of the resulting polyether. wikipedia.org Higher DP values generally lead to materials with higher melting points and greater mechanical strength. wikipedia.org The polymerization of this compound would yield a polyether with repeating units containing a quaternary carbon and a stereocenter, which can influence the polymer's morphology and properties.

Role in the Synthesis of Non-Natural Products and Advanced Materials Precursors

The synthesis of non-natural products and advanced functional materials often requires building blocks with specific and well-defined three-dimensional structures. pnnl.govnih.gov The stereochemistry of this compound, which can exist as a pair of enantiomers due to the chiral center at C3, makes it an attractive precursor for the synthesis of chiral, non-natural compounds.

The controlled ring-opening of a specific enantiomer of this compound with a suitable nucleophile allows for the introduction of new stereocenters with a defined relationship to the existing one. This strategy is a cornerstone of asymmetric synthesis, enabling the creation of complex molecules with precise stereochemical control. wikipedia.orguou.ac.in

Furthermore, the functional groups introduced during the ring-opening can be further elaborated to construct advanced materials. For example, the resulting diols or amino alcohols can be used as monomers for the synthesis of specialty polymers, such as polyesters or polyurethanes, with tailored properties. The incorporation of the bulky tri-ethyl substituted backbone can impact the material's thermal stability, solubility, and mechanical characteristics. The synthesis of such functional materials is a dynamic area of research with potential applications in various technological fields. findaphd.comspringerprofessional.deidu.ac.id

Catalyst Design and Ligand Synthesis Utilizing Oxirane Scaffolds

The development of new catalysts and ligands is crucial for advancing chemical synthesis. tcichemicals.comnih.gov Chiral ligands, in particular, are essential for enantioselective catalysis, a field with significant implications for the pharmaceutical and fine chemical industries. wikidoc.org The oxirane ring of this compound provides a versatile scaffold for the synthesis of novel chiral ligands.

Ring-opening of enantiomerically pure this compound with bifunctional nucleophiles can lead to the formation of chiral diols, amino alcohols, or other functionalized intermediates. These intermediates can then be further modified to create bidentate or tridentate ligands. The stereochemistry of the final ligand is directly derived from the starting epoxide, ensuring the transfer of chirality.

For instance, the reaction with a primary amine followed by derivatization of the resulting amino alcohol can yield a chiral ligand capable of coordinating to a metal center. The steric bulk provided by the ethyl groups on the ligand backbone can create a specific chiral environment around the metal, influencing the stereochemical outcome of the catalyzed reaction. nih.gov The design and synthesis of such ligands based on readily available chiral epoxides is an active area of research aimed at discovering new and more efficient asymmetric catalysts. nih.gov

Future Research Directions and Emerging Challenges in 2,2,3 Triethyloxirane Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient methods for epoxide synthesis is a central theme in modern organic chemistry. For a compound like 2,2,3-Triethyloxirane, future research would likely focus on moving beyond traditional epoxidation methods, which often rely on stoichiometric peracids and can generate significant waste. lsbu.ac.uk

Key areas for development could include:

Catalytic Epoxidation: The development of heterogeneous catalysts, such as polymer-supported molybdenum (VI) complexes, could offer a greener alternative. lsbu.ac.uk These catalysts can be utilized with more environmentally friendly oxidants like tert-butyl hydroperoxide (TBHP) and have demonstrated high selectivity and stability, making them suitable for both batch and continuous flow processes. lsbu.ac.uk

Electrolytic Olefin Epoxidation: This sustainable method uses water or oxygen as the oxygen source under mild conditions, significantly reducing waste and avoiding the use of heavy metal reagents. rsc.org This approach could provide a high-atom-economy pathway to this compound.

CO₂ as a Green Reagent: Investigating the reaction of carbon dioxide with the corresponding olefin precursor to this compound could lead to the synthesis of valuable cyclic carbonates or polycarbonates, representing a sustainable use of a greenhouse gas. mdpi.com

A comparative table of potential synthetic routes is presented below.

Synthetic RoutePotential OxidantKey AdvantagesKey Challenges for this compound
Traditional Epoxidation Peroxy-acids (e.g., m-CPBA)High reactivity, well-establishedStoichiometric acid waste, potential for over-oxidation
Catalytic Epoxidation TBHP, H₂O₂Catalyst recyclability, reduced wasteCatalyst design for specific substrate, optimization of reaction conditions
Electrolytic Epoxidation Water, OxygenHigh atom economy, mild conditionsDevelopment of selective and robust electrode materials
CO₂ Addition N/A (forms carbonates)Utilization of CO₂, green solventsHigh-pressure reactor needed, catalyst development

Exploration of Unprecedented Reaction Manifolds

The reactivity of the oxirane ring, characterized by its inherent strain, allows for a variety of ring-opening reactions. For this compound, future research could uncover novel transformations.

Potential areas of exploration include:

Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by the ring-opening of this compound. This could involve an initial nucleophilic attack followed by a series of intramolecular cyclizations to rapidly build molecular complexity.

Synergistic Catalysis: Employing a dual-catalyst system to activate both the epoxide and a nucleophile simultaneously could enable reactions that are not feasible with a single catalyst. For instance, a Lewis acid could activate the epoxide while a co-catalyst enhances the reactivity of a less reactive nucleophile. rsc.org

Copolymerization Reactions: Investigating the ring-opening alternating copolymerization of this compound with cyclic anhydrides using metal-free catalyst systems could lead to the synthesis of novel polyesters with tunable properties. rsc.org

Advanced Computational Tools for Predictive Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding experimental work.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model potential reaction pathways for the synthesis and subsequent reactions of this compound. This can provide insights into transition states and help predict product selectivity.

Catalyst Design: Computationally screening potential catalysts for novel synthetic routes to optimize their activity and selectivity for the specific steric and electronic properties of the triethyl-substituted oxirane ring.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of novel products derived from this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry presents numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. europa.eu

For this compound, this could involve:

Development of Continuous Synthesis: Designing a flow process for the synthesis of this compound, which would allow for precise control over reaction parameters and could improve yield and purity. nih.gov

Automated Reaction Optimization: Utilizing automated flow systems to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading) to identify the optimal parameters for reactions involving this compound. researchgate.net

In-line Analysis and Purification: Integrating analytical techniques directly into the flow system to monitor reactions in real-time and incorporating automated purification steps to streamline the synthesis of derivatives. cam.ac.uk

The table below outlines the potential benefits of flow chemistry for this compound chemistry.

FeatureBenefit in Flow ChemistryRelevance to this compound
Heat Transfer Superior control of exothermic reactionsSafer handling of potentially energetic epoxidation reactions
Mass Transfer Efficient mixing of reagentsImproved reaction rates and yields
Scalability Easier to scale up productionFacilitates larger-scale synthesis for further studies
Automation High-throughput screening and optimizationRapid discovery of novel reactions and optimal conditions

New Analytical Techniques for In Operando Studies

In operando studies, which involve monitoring a chemical reaction as it happens, are crucial for understanding reaction mechanisms and kinetics.

Future research on this compound could benefit from the application of advanced analytical techniques:

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS): This technique allows for real-time monitoring of catalytic intermediates, providing a detailed picture of the reaction mechanism. uvic.ca

Stopped-Flow NMR Spectroscopy: For very fast reactions, this method can capture data in the initial milliseconds, allowing for the quantitative observation of all intermediates and byproducts. uvic.ca

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to monitor the disappearance of reactants and the formation of products in real-time, providing valuable kinetic data.

The application of these techniques could provide unprecedented insight into the reactivity of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.